Physicochemical Descriptor Differentiation: Calculated logP and Hydrogen-Bond Donor/Acceptor Profile Compared with the Des-hydroxyethyl Analog
The target compound possesses a secondary alcohol in the linker, contributing one hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) relative to the direct amide analog 5-chloro-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide, which lacks the hydroxyethyl moiety. The calculated AlogP for the target compound is approximately 2.88 versus an estimated ~3.1 for the des-hydroxyethyl analog (computed via the ZINC15 server using the parent scaffold, cross-study comparable) [1]. The presence of the hydroxyethyl spacer is expected to reduce logP and increase topological polar surface area (tPSA), which can alter membrane permeability and solubility profiles [2].
| Evidence Dimension | Calculated logP and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | AlogP ≈ 2.88; HBD = 2; HBA = 6 (estimated from structure) |
| Comparator Or Baseline | 5-chloro-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide: AlogP ≈ 3.1 (estimated); HBD = 1; HBA = 5 |
| Quantified Difference | ΔAlogP ≈ -0.22; ΔHBD = +1; ΔHBA = +1 |
| Conditions | Calculated via ZINC15 / XLogP3 algorithm; structural comparison based on SMILES |
Why This Matters
The altered hydrogen-bonding capacity and lipophilicity may drive differential solubility and passive permeability, making the target compound preferable in assays where the des-hydroxyethyl analog exhibits poor aqueous solubility or excessive non-specific binding.
- [1] ZINC15 Database. ZINC000027314956 entry for C18H20ClNO5S scaffold; provides calculated logP and molecular property data. Used for scaffold-level estimation. View Source
- [2] C.A. Lipinski et al., 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,' Adv. Drug Deliv. Rev., 2001. Establishes the relationship between HBD/HBA count, logP, and drug-likeness. View Source
